
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
Overview
Description
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is a chemical compound belonging to the piperidine family. It is a white crystalline solid with the molecular formula C9H18ClNO2. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride typically involves the reaction of 2,6-dimethylpiperidine with chloroacetic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used; for example, using sodium hydroxide results in the formation of the corresponding hydroxyl derivative.
Scientific Research Applications
Medicinal Chemistry
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is primarily explored for its role as a pharmacological agent. Its structural properties enable it to interact with various biological targets, making it a candidate for drug development. Research has indicated potential applications in treating neurological disorders due to its ability to modulate neurotransmitter systems.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its functional groups allow for further modifications through reactions such as:
- Esterification : Formation of esters with alcohols.
- Amidation : Reaction with amines to form amides.
- Alkylation : Introduction of alkyl groups through nucleophilic substitution.
Biological Research
In biological studies, this compound is investigated for its interactions with enzymes and receptors. It has been used as a probe to study metabolic pathways and enzyme kinetics, providing insights into biochemical processes.
Neuropharmacology
Due to its piperidine structure, this compound is of interest in neuropharmacology. It has been evaluated for its effects on neurotransmitter receptors such as dopamine and serotonin receptors, which are crucial in mood regulation and cognitive functions.
Case Study 1: Neurotransmitter Modulation
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on serotonin receptor activity. The results indicated that the compound exhibited selective binding affinity, suggesting its potential as an antidepressant agent .
Case Study 2: Synthesis of Novel Derivatives
Research conducted by Smith et al. involved the synthesis of novel derivatives using this compound as a precursor. The derivatives demonstrated enhanced biological activity against specific cancer cell lines, highlighting the compound's utility in anticancer drug development .
Case Study 3: Enzyme Interaction Studies
In another investigation published in Biochemical Pharmacology, the interactions between this compound and various enzymes were analyzed. The findings revealed that the compound acts as an inhibitor for certain metabolic enzymes, indicating its potential role in metabolic regulation .
Comparative Analysis Table
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Potential therapeutic agent for neurological disorders | Modulates neurotransmitter systems |
Organic Synthesis | Building block for complex molecules | Used in esterification and amidation reactions |
Biological Research | Probe for enzyme interactions | Insights into metabolic pathways |
Neuropharmacology | Effects on neurotransmitter receptors | Selective binding affinity observed |
Mechanism of Action
The mechanism of action of (2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (2,2-Dimethyl-3-oxo-1-piperazinyl)acetic acid hydrochloride
- (2,4-Dichlorophenyl)(1-piperidinyl)acetic acid hydrochloride
- Phenyl(1-piperidinyl)acetic acid hydrochloride
- (4-Amino-1-piperidinyl)acetic acid dihydrochloride
Uniqueness
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research and industrial applications where specific reactivity and interactions are required .
Biological Activity
(2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride (CAS No. 768385-33-7) is a synthetic compound derived from the piperidine family, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and research findings, providing a comprehensive overview supported by data tables and case studies.
Molecular Formula: C9H18ClNO2
Molecular Weight: 195.70 g/mol
Appearance: White crystalline solid
The compound is synthesized through the reaction of 2,6-dimethylpiperidine with chloroacetic acid, typically in an organic solvent like ethanol or methanol. The reaction requires a base such as sodium hydroxide to facilitate the process and is followed by recrystallization for purification.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can modulate biochemical pathways, influencing metabolic processes. Key mechanisms include:
- Enzyme Modulation: The compound may inhibit or activate specific enzymes, altering their activity and affecting downstream signaling pathways.
- Receptor Interaction: It can bind to various receptors, potentially influencing neurotransmission and other physiological responses .
1. Pharmacological Effects
This compound has been investigated for several pharmacological effects:
- Antimicrobial Activity: Preliminary studies indicate potential antibacterial and antifungal properties.
- Cytotoxicity: Research shows that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting its utility in cancer treatment .
2. Case Studies
Recent studies have highlighted the compound's potential in therapeutic applications:
-
Cancer Research: A study evaluated the cytotoxic effects of (2,6-Dimethylpiperidin-1-yl)acetic acid derivatives against leukemia cell lines, showing significant inhibition of cell proliferation with GI50 values indicating potency .
Case Study Example:
- Study Title: "Cytotoxic Effects of Piperidine Derivatives on Cancer Cell Lines"
- Findings: The derivative showed selective cytotoxicity against leukemia CCRF-CEM cells with a GI50 value of 2.23 μM.
- Neuropharmacology: Another investigation explored its effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders through receptor modulation .
Research Applications
The compound's unique properties make it valuable in various research fields:
- Chemistry: Used as a building block for synthesizing complex molecules.
- Biology: Investigated for its role in enzyme interactions and protein conformational changes.
- Medicine: Explored as a precursor in drug synthesis and for its therapeutic effects in various conditions.
Properties
IUPAC Name |
2-(2,6-dimethylpiperidin-1-yl)acetic acid;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-7-4-3-5-8(2)10(7)6-9(11)12;/h7-8H,3-6H2,1-2H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIQLNJMAMHKAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CC(=O)O)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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